molecular formula C21H15NO2 B11556183 (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-5H-indeno[1,2-b]pyridine

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-5H-indeno[1,2-b]pyridine

Cat. No.: B11556183
M. Wt: 313.3 g/mol
InChI Key: GWRLNUQLATUCDS-VCHYOVAHSA-N
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Description

(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-7-METHYL-5H-INDENO[1,2-B]PYRIDINE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxole group and an indeno-pyridine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-7-METHYL-5H-INDENO[1,2-B]PYRIDINE typically involves multiple steps, starting with the preparation of the benzodioxole and indeno-pyridine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include palladium catalysts, base, and solvents like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-7-METHYL-5H-INDENO[1,2-B]PYRIDINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-7-METHYL-5H-INDENO[1,2-B]PYRIDINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-7-METHYL-5H-INDENO[1,2-B]PYRIDINE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-7-METHYL-5H-INDENO[1,2-B]PYRIDINE: shares structural similarities with other indeno-pyridine derivatives and benzodioxole-containing compounds.

Uniqueness

    Structural Features: The combination of the benzodioxole group and the indeno-pyridine core is unique, providing distinct chemical and biological properties.

Properties

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-7-methylindeno[1,2-b]pyridine

InChI

InChI=1S/C21H15NO2/c1-13-4-6-16-17(9-13)18(15-3-2-8-22-21(15)16)10-14-5-7-19-20(11-14)24-12-23-19/h2-11H,12H2,1H3/b18-10+

InChI Key

GWRLNUQLATUCDS-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC\2=C(C=C1)C3=C(/C2=C\C4=CC5=C(C=C4)OCO5)C=CC=N3

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C2=CC4=CC5=C(C=C4)OCO5)C=CC=N3

Origin of Product

United States

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